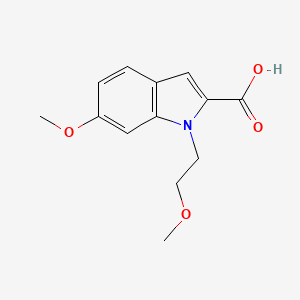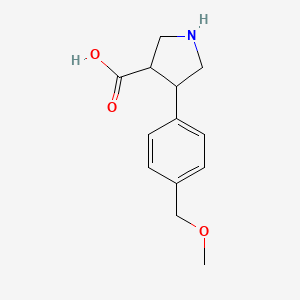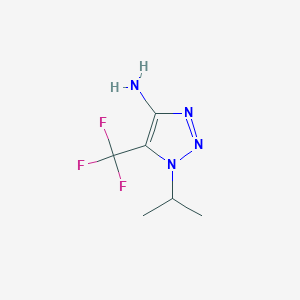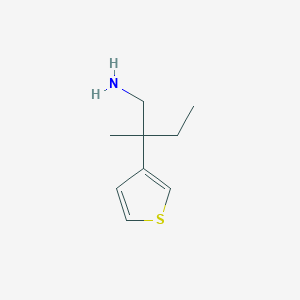
3-(2-Aminocyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminocyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group attached to the second carbon of the cyclohexyl ring and a propanoic acid group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminocyclohexyl)propanoic acid typically involves the following steps:
Cyclohexanone to 2-Aminocyclohexanone: Cyclohexanone is first converted to 2-aminocyclohexanone through reductive amination using ammonia and a reducing agent such as sodium borohydride.
2-Aminocyclohexanone to this compound: The 2-aminocyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(2-aminocyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Amides, esters, or other substituted products.
Applications De Recherche Scientifique
3-(2-Aminocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Aminocyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Aminocyclohexyl)propanoic acid
- 3-(4-Aminocyclohexyl)propanoic acid
- Indole-3-propionic acid
Uniqueness
3-(2-Aminocyclohexyl)propanoic acid is unique due to the position of the amino group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(2-aminocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7-8H,1-6,10H2,(H,11,12) |
Clé InChI |
CZNVFYGEIHGWKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13243441.png)

![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13243452.png)




![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)


